4-Methoxy-3-nitrophenylboronic acid
Overview
Description
4-Methoxy-3-nitrophenylboronic acid is an organoboron compound with the molecular formula C7H8BNO5. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methoxy group at the 4-position and a nitro group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-nitrophenylboronic acid typically involves the reaction of 4-methoxy-3-nitrophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Grignard reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-nitrophenylboronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation and Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions, while the methoxy group can undergo demethylation under acidic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.
Reduction: Hydrogen gas with a palladium on carbon catalyst or other reducing agents like tin(II) chloride.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aminophenylboronic Acid: Formed by the reduction of the nitro group.
Scientific Research Applications
4-Methoxy-3-nitrophenylboronic acid is widely used in:
Mechanism of Action
The primary mechanism of action for 4-Methoxy-3-nitrophenylboronic acid in Suzuki-Miyaura coupling involves:
Transmetalation: Transfer of the boronic acid group to the palladium catalyst.
Oxidative Addition: Formation of a palladium complex with the halide or triflate.
Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst.
Comparison with Similar Compounds
3-Nitrophenylboronic Acid: Lacks the methoxy group, making it less electron-rich and potentially less reactive in certain coupling reactions.
4-Methyl-3-nitrophenylboronic Acid: Similar structure but with a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
Uniqueness: 4-Methoxy-3-nitrophenylboronic acid’s unique combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups makes it particularly versatile in various chemical reactions, offering a balance of reactivity and stability .
Properties
IUPAC Name |
(4-methoxy-3-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQVJQNWHRUPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374863 | |
Record name | 4-Methoxy-3-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-67-5 | |
Record name | 4-Methoxy-3-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 827614-67-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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